Product packaging for Dextro-camphoric M-toluidide(Cat. No.:CAS No. 6626-17-1)

Dextro-camphoric M-toluidide

Cat. No.: B11960658
CAS No.: 6626-17-1
M. Wt: 289.4 g/mol
InChI Key: HGOCUIVFSFVMKK-UHFFFAOYSA-N
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Description

Dextro-camphoric M-toluidide is a specialized chiral compound offered for research and development purposes. This molecule features a meta-substituted toluidine group; the toluidines are a class of organic compounds structurally similar to aniline but substituted with a methyl group on the benzene ring, which influences their physical and chemical properties . The dextro- (D-) prefix indicates the specific stereochemical configuration of the camphoric moiety, making this compound of particular interest for investigating stereospecific interactions and chiral recognition processes. As a Research Use Only (RUO) product, it is exclusively tailored for laboratory research applications . RUO products are essential tools for scientific investigation, experimentation, and analysis, and are not intended for diagnostic, therapeutic, or any human use. Researchers can employ this chemical in fundamental studies to explore its physicochemical characteristics, or in applied pharmaceutical research as a potential intermediate or building block in drug discovery . Its structure suggests potential utility in the development of new chemical entities, agrochemicals, or as a reagent in asymmetric synthesis. Researchers are entrusted with ensuring compliance with all applicable regulations and laboratory safety protocols when handling this material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H23NO3 B11960658 Dextro-camphoric M-toluidide CAS No. 6626-17-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6626-17-1

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

1,2,2-trimethyl-3-[(3-methylphenyl)carbamoyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C17H23NO3/c1-11-6-5-7-12(10-11)18-14(19)13-8-9-17(4,15(20)21)16(13,2)3/h5-7,10,13H,8-9H2,1-4H3,(H,18,19)(H,20,21)

InChI Key

HGOCUIVFSFVMKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2CCC(C2(C)C)(C)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for Dextro Camphoric M Toluidide

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses. It involves deconstructing a target molecule into progressively simpler precursor molecules. ub.edu This process is achieved by applying "disconnections," which are the reverse of known chemical reactions, to the target structure. amazonaws.comscitepress.org The primary goal is to trace a pathway back to readily available or simple starting materials. ub.edu Idealized fragments resulting from a disconnection are termed "synthons," which represent the reactive character needed for the forward synthesis; these synthons are then matched with real-world "synthetic equivalents" or reagents. ox.ac.uk

For Dextro-camphoric M-toluidide, the most logical strategic disconnection is at the amide bond. This is a common and reliable disconnection strategy for amides. amazonaws.com This bond cleavage reveals two key precursors: Dextro-camphoric acid and m-toluidine (B57737).

Figure 1: Retrosynthetic Disconnection of this compound

Generated code

In this representation, the retrosynthetic arrow (===>) indicates a disconnection. The target amide is disconnected into a carboxylic acid precursor (Dextro-camphoric acid) and an amine precursor (m-toluidine).

This analysis simplifies the synthetic challenge into two distinct sub-problems: the stereocontrolled synthesis of Dextro-camphoric acid and the preparation of m-toluidine.

Precursor Synthesis and Stereocontrol

The successful synthesis of the target compound hinges on the efficient and pure preparation of its constituent precursors. The chirality of the final product is determined entirely by the stereochemistry of the camphoric acid starting material.

Stereoselective Preparation of Dextro-camphoric Acid

Dextro-camphoric acid, also known as (+)-camphoric acid or (1R,3S)-1,2,2-trimethyl-1,3-cyclopentanedicarboxylic acid, is a chiral dicarboxylic acid. drugfuture.com Obtaining the correct enantiomer is the most critical aspect of this synthetic route.

The most direct route to Dextro-camphoric acid is through the oxidation of D-(+)-camphor, a naturally occurring bicyclic monoterpene. drugfuture.comtheswissbay.ch Natural camphor (B46023) is readily available in its dextrorotatory form, making this a highly practical approach for establishing the desired stereochemistry from the outset. Oxidation, for instance with nitric acid, breaks open one of the rings in the camphor molecule to yield the dicarboxylic acid framework while preserving the original stereocenters. drugfuture.com

While the use of natural (+)-camphor is common, other advanced strategies can be employed to create chiral frameworks. Enantioselective synthesis could theoretically be achieved starting from achiral precursors using chiral catalysts or auxiliaries to guide the formation of the correct stereoisomers. For example, some modern synthetic methods utilize chiral catalysts in radical C-H amination or alkylation reactions to achieve high enantioselectivity, and bulky acids like camphoric acid are sometimes used to enhance this stereocontrol. sci-hub.sensf.gov

When a synthesis results in a racemic mixture (an equal mixture of dextro and levo enantiomers), a resolution step is necessary to isolate the desired isomer. pharmaguideline.com Chemical resolution is a standard technique for separating enantiomers. This process involves converting the mixture of enantiomers into a pair of diastereomers by reacting them with a single, pure enantiomer of another chiral compound, known as a resolving agent. pharmaguideline.com

For a racemic mixture of camphoric acid, a chiral base such as brucine, strychnine, or a chiral amine like l-phenylethanamine can be used. pharmaguideline.com The reaction forms two diastereomeric salts: (D-acid, L-base) and (L-acid, L-base). These diastereomers have different physical properties, such as solubility, allowing them to be separated by methods like fractional crystallization. pharmaguideline.comgoogle.com Once the desired diastereomeric salt is isolated, the pure Dextro-camphoric acid can be regenerated by treatment with a strong acid to remove the chiral base. pharmaguideline.com The recovered acid can be further purified by recrystallization from water. lookchem.com

Synthesis and Purification of M-toluidine Precursors

M-toluidine (3-methylaniline) is the second key precursor. It is an achiral aromatic amine that is commercially available but can also be synthesized through several established methods. brieflands.com A common laboratory and industrial preparation involves the reduction of 3-nitrotoluene. This reduction can be achieved using various reagents, such as iron or tin in the presence of hydrochloric acid, or through catalytic hydrogenation.

Purification of m-toluidine is critical to ensure the final product's purity. A standard method involves distillation under reduced pressure. orgsyn.org An alternative and highly effective purification technique is to convert the crude amine into its hydrochloride salt by reacting it with hydrochloric acid. orgsyn.orgchemicalbook.com The salt can be recrystallized to remove impurities. Subsequently, the pure m-toluidine is regenerated by treating the purified salt with a base, followed by extraction and removal of the solvent. orgsyn.orgchemicalbook.com

Amide Bond Formation: Reaction Mechanisms and Modern Coupling Strategies

The final step in the synthesis is the formation of the amide bond between the carboxylic acid group of Dextro-camphoric acid and the amino group of m-toluidine. The direct reaction between a carboxylic acid and an amine is typically slow and requires high temperatures due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. fishersci.co.uk To overcome this, the carboxylic acid is "activated" to make it more electrophilic. fishersci.co.uk

The general mechanism for amide formation proceeds via nucleophilic acyl substitution. The amine's nitrogen atom attacks the activated carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a leaving group and forming the stable amide bond. masterorganicchemistry.com

Modern organic synthesis employs a variety of coupling reagents to facilitate this reaction under mild conditions, with high yields and minimal side reactions. researchgate.net These reagents activate the carboxylic acid in situ.

Modern Amide Coupling Reagents

Reagent ClassFull NameExamplesMechanism of Action
Carbodiimides Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. fishersci.co.ukluxembourg-bio.com
Phosphonium (B103445) Salts Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP)Forms an activated ester with the carboxylic acid. iris-biotech.dethieme-connect.com These are often preferred for hindered couplings as they do not react with the amine, preventing chain termination. luxembourg-bio.comiris-biotech.de
Uronium/Aminium Salts (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU)Similar to phosphonium salts, these form highly reactive activated esters. iris-biotech.de They are known for high efficiency and are widely used in peptide synthesis.
Other Reagents YnamidesYnamides have been explored as coupling reagents that can activate carboxylic acids without causing racemization, forming an active ester intermediate. thieme-connect.com

The choice of coupling reagent often depends on the specific substrates, desired reaction conditions, and the need to suppress side reactions like racemization, particularly when chiral centers are adjacent to the carboxylic acid. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) are frequently used with carbodiimides to generate a less reactive but more stable active ester, which minimizes racemization and improves coupling efficiency. fishersci.co.uk

Mechanistic Pathways of N-Acylation in this compound Formation

The N-acylation of m-toluidine with dextro-camphoric acid to form this compound can proceed through several mechanistic pathways. The direct condensation of a carboxylic acid and an amine is generally challenging due to the formation of an unreactive ammonium carboxylate salt. scielo.br However, under thermal conditions, often with the removal of water, the amide bond can be formed. mdpi.com

More commonly, the carboxylic acid group of dextro-camphoric acid is "activated" to increase its electrophilicity. A prevalent mechanism involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). wikipedia.orgchemistrysteps.com In this pathway, the carboxylic acid adds to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. wikipedia.orgorganic-chemistry.org This intermediate is then susceptible to nucleophilic attack by the amino group of m-toluidine, leading to the formation of the desired amide and a urea (B33335) byproduct. wikipedia.orgnih.gov

The O-acylisourea intermediate can, however, undergo an intramolecular rearrangement to a stable N-acylurea, which is a common side reaction that halts the desired synthesis. wikipedia.org To mitigate this and enhance reaction efficiency, additives are often employed. For instance, in the Steglich esterification (and by extension, amidation), 4-dimethylaminopyridine (B28879) (DMAP) is used as a catalyst. organic-chemistry.orgwikipedia.org DMAP, being a superior nucleophile, reacts with the O-acylisourea to form a more reactive acyl-pyridinium species (an "active ester"). organic-chemistry.orgresearchgate.net This intermediate then readily reacts with the amine, regenerating the DMAP catalyst. organic-chemistry.org

Another key mechanistic route involves the in-situ formation of other active esters. Additives like 1-hydroxybenzotriazole (HOBt) react with the O-acylisourea intermediate to form an HOBt-ester. researchgate.net This active ester is more stable towards rearrangement than the O-acylisourea but highly reactive towards amines, thus improving yields and, importantly, suppressing racemization. researchgate.netpeptide.com

Utilization of Activating Agents and Coupling Reagents

The choice of coupling reagent is critical for the successful synthesis of this compound, influencing yield, reaction time, and stereochemical purity. A vast array of such reagents has been developed, each with specific advantages. mdpi.comresearchgate.net

Carbodiimides:

DCC (N,N'-dicyclohexylcarbodiimide): One of the earliest and most common coupling reagents. luxembourg-bio.com Its primary drawback is that the byproduct, dicyclohexylurea (DCU), is often poorly soluble, which can simplify purification by filtration in some cases but complicate it in others. luxembourg-bio.combachem.com

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide, often used as its hydrochloride salt. nih.govthermofisher.com The resulting urea byproduct is also water-soluble, facilitating its removal through aqueous extraction during workup. thermofisher.com This is particularly advantageous in large-scale synthesis. acs.org

Onium Salts:

Phosphonium Salts (e.g., PyBOP, BOP): Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient and generate active esters, leading to high coupling rates with a reduced risk of racemization. bachem.comjpt.com

Uronium/Aminium Salts (e.g., HATU, HBTU): Reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are among the most effective coupling agents, especially for sterically hindered or less nucleophilic substrates. jpt.com They react via the formation of highly reactive OAt-esters, which are more reactive than the corresponding OBt-esters formed by reagents like HBTU. nih.gov

Other Reagents:

T3P (n-Propylphosphonic Anhydride): This reagent has gained traction as a powerful, cost-effective, and environmentally benign coupling agent. organic-chemistry.org Its byproducts are water-soluble, simplifying purification, and it has shown excellent performance in minimizing epimerization, even on a large scale. organic-chemistry.orgacs.org

The selection among these reagents would depend on the specific challenges posed by the coupling of dextro-camphoric acid and m-toluidine, including steric hindrance and the need to preserve the two chiral centers of the camphor moiety.

Table 1: Common Coupling Reagents for Amide Synthesis

Reagent ClassExampleAcronymKey Features & Byproducts
CarbodiimidesN,N'-DicyclohexylcarbodiimideDCCInexpensive, effective; insoluble urea byproduct (DCU). luxembourg-bio.com
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCWater-soluble reagent and urea byproduct, easy removal. thermofisher.com
Phosphonium Salts(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyBOPHigh efficiency, low racemization, but more expensive. bachem.comjpt.com
Uronium Salts1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATUVery powerful, suitable for difficult couplings; forms highly reactive OAt-esters. jpt.comnih.gov
Phosphonic Anhydridesn-Propylphosphonic Anhydride (B1165640)T3PLow epimerization, water-soluble byproducts, scalable. organic-chemistry.orgacs.org

Catalyst Systems for Enhanced Amide Formation Efficiency

While stoichiometric activating agents are common, catalytic methods for direct amide bond formation are highly desirable from a green chemistry perspective as they reduce waste. mdpi.comresearchgate.net

Boron-Based Catalysts: Boric acid and various arylboronic acids have emerged as effective catalysts for the direct amidation of carboxylic acids and amines under dehydrating conditions. orgsyn.orgacs.org The proposed mechanism involves the formation of a monoacyloxyboron intermediate, which activates the carboxylic acid for nucleophilic attack by the amine. nih.gov Electron-deficient arylboronic acids, such as 3,4,5-trifluorobenzeneboronic acid, have shown high catalytic activity. acs.orgrsc.org A key advantage of boric acid catalysis is that it often proceeds with no measurable racemization of chiral centers. orgsyn.orgacs.org For the synthesis of this compound, a boron-based catalyst could offer a more atom-economical route compared to traditional coupling reagents.

Metal-Based Catalysts: Transition metals, including palladium, copper, iron, and zirconium, have been employed to catalyze amide bond formation. researchgate.netrsc.orgnih.gov These methods can operate through various pathways, such as the coupling of esters with amines or the oxidative coupling of alcohols or aldehydes with amines. researchgate.netrsc.org For instance, palladium-catalyzed aminocarbonylation involves the coupling of an aryl halide, carbon monoxide, and an amine. rsc.org While perhaps less direct for the synthesis from camphoric acid, these methods highlight the diverse catalytic strategies available for constructing amide bonds. rsc.org

Optimization of Synthetic Conditions for this compound

Solvent Effects and Temperature Dependence in Reaction Yields

The choice of solvent and reaction temperature are critical parameters that must be carefully optimized to maximize the yield and purity of this compound.

Temperature Dependence: Amidation reactions are often temperature-dependent. While higher temperatures can increase the reaction rate, they can also promote side reactions, such as the decomposition of reagents or intermediates and, most critically, epimerization of chiral centers. researchgate.net For epimerization-prone substrates, conducting the reaction at lower temperatures (e.g., 0 °C to room temperature) is often necessary to preserve stereochemical integrity. organic-chemistry.org Therefore, an optimal temperature must be found that balances reaction rate with product purity.

Table 2: Hypothetical Influence of Solvent and Temperature on the Yield of this compound

EntrySolventTemperature (°C)Coupling SystemHypothetical Yield (%)
1Dichloromethane (DCM)25EDC/HOBt85
2N,N-Dimethylformamide (DMF)25HATU/DIPEA92
3Toluene110 (reflux)Boric Acid78
4Tetrahydrofuran (THF)0T3P/Pyridine90
5Toluene25Boric Acid45
6Dichloromethane (DCM)0EDC/HOBt88

Minimization of Racemization and Epimerization during Synthesis

Given that the starting material, (+)-camphoric acid, possesses two stereocenters, preventing their inversion (epimerization) during the synthesis of this compound is of paramount importance. mdpi.comwikipedia.org The stereocenter alpha to the activated carboxyl group is particularly susceptible to epimerization. nih.gov

This occurs because the activation of the carboxyl group increases the acidity of the α-proton. In the presence of a base, this proton can be abstracted, leading to the formation of a planar enolate or ketene (B1206846) intermediate, which can then be re-protonated from either face, resulting in a loss of stereochemical information. luxembourg-bio.com

Several strategies are employed to minimize this risk:

Use of Additives: Additives like HOBt or its analogs (e.g., HOAt, Oxyma) are highly effective. peptide.combachem.com They convert the initial, highly reactive O-acylisourea or other activated species into an active ester that is less prone to inducing racemization. bachem.comnih.gov

Choice of Reagents and Base: The choice of coupling reagent and base is crucial. Uronium/aminium salt reagents like HATU are often preferred for challenging couplings. jpt.com The basicity of the amine base used can also influence the extent of epimerization; weaker, non-nucleophilic bases like N-methylmorpholine (NMM) or sym-collidine may be preferred over stronger bases like diisopropylethylamine (DIPEA) in sensitive cases. bachem.com

Low Temperature: Performing the coupling at reduced temperatures (e.g., 0 °C or below) significantly decreases the rate of epimerization. organic-chemistry.orgresearchgate.net

Controlled Reaction Time: Minimizing the time the activated carboxylic acid intermediate exists before reacting with the amine can also reduce the opportunity for epimerization.

Scalability and Process Chemistry Considerations

Translating a laboratory-scale synthesis of this compound to an industrial, large-scale process introduces numerous challenges that fall under the domain of process chemistry. researchgate.net

Key considerations include:

Cost and Availability of Reagents: On a large scale, the cost of reagents becomes a major factor. Expensive coupling reagents like HATU may be prohibitive, while more affordable options like EDC or T3P might be favored. acs.orgorganic-chemistry.org

Process Safety: The safety profile of all reagents and the thermal stability of the reaction are critical. Exothermic reactions must be carefully controlled to prevent thermal runaway.

Workup and Purification: Purification by chromatography, which is common in the lab, is often impractical and costly on a large scale. The ideal process allows for purification by simple extraction and/or crystallization. The use of reagents with water-soluble byproducts, such as EDC and T3P, is highly advantageous in this regard. thermofisher.comacs.org

Waste Management: Green chemistry principles are increasingly important in industrial processes. Minimizing waste is a key goal, favoring catalytic methods over those that use stoichiometric reagents and generate large amounts of byproducts. researchgate.net

Robustness and Reproducibility: The process must be robust, meaning it consistently delivers the product in high yield and purity despite minor variations in reaction conditions. This requires careful optimization of all parameters. acs.org Recent developments in continuous flow technology offer a promising avenue for scaling up amidation reactions in a safe and controlled manner. chemrxiv.org

Stereochemical Characterization and Conformational Analysis of Dextro Camphoric M Toluidide

Chirality and Absolute Configuration Determination

The chirality of the molecule is a direct consequence of the stereogenic centers present in the camphoric acid precursor.

Camphoric acid is a dicarboxylic acid that is typically obtained through the oxidation of camphor (B46023). wikipedia.org The parent molecule, camphor, is a natural product renowned for its use as a versatile chiral starting material in asymmetric synthesis. iupac.orgunige.ch The inherent chirality of camphor arises from its bicyclic [2.2.1]heptane skeleton which contains two stereogenic centers.

Upon oxidation of camphor, these stereocenters are retained in the resulting camphoric acid molecule. Dextro-camphoric acid, the precursor to the title compound, is derived from dextrorotatory camphor. wikipedia.org The camphoric acid molecule possesses two chiral carbon atoms within its five-membered ring structure, specifically at the C1 and C3 positions, which are responsible for its optical activity. csulb.edu The presence of the gem-dimethyl group on the bridge of the bicyclic system locks the cyclohexane (B81311) ring into a boat conformation, a key feature of camphor and its derivatives. slideshare.net

The absolute configuration of the stereocenters in a chiral molecule is unambiguously defined using the Cahn-Ingold-Prelog (CIP) priority rules, which assign an R (rectus) or S (sinister) descriptor to each chiral center. For Dextro-camphoric acid, also known as (+)-camphoric acid, the established absolute configuration is (1R,3S). hpc-standards.usmdpi.com

The assignment process involves:

Identifying the stereocenters: These are the C1 and C3 atoms of the cyclopentane (B165970) ring.

Assigning priorities: The substituents attached to each chiral center are ranked based on atomic number. For C1, the priority order is typically the carboxyl group, the C3-bearing part of the ring, the methylene (B1212753) group of the ring, and the methyl group. For C3, the priority is the carboxyl group, the C1-bearing part of the ring, the adjacent methylene group, and the hydrogen atom.

Determining R/S designation: By orienting the molecule so that the lowest-priority group points away from the viewer, the sequence from the highest to the lowest priority of the remaining three groups is determined. A clockwise sequence corresponds to 'R', and a counter-clockwise sequence corresponds to 'S'.

This (1R,3S) configuration defines the specific three-dimensional arrangement of the atoms in the dextrorotatory isomer of camphoric acid, which is transferred to its derivative, Dextro-camphoric M-toluidide.

Table 1: Stereoisomers of Camphoric Acid

Common Name Absolute Configuration Relationship
Dextro-(+)-camphoric acid (1R,3S) Enantiomer of L-camphoric acid
Levo-(-)-camphoric acid (1S,3R) Enantiomer of D-camphoric acid
(+)-Isocamphoric acid (1R,3R) Diastereomer of D/L-camphoric acid

Diastereomeric and Enantiomeric Purity Assessment

Ensuring the stereochemical purity of a chiral compound like this compound is critical. This is achieved through advanced separation and analytical techniques.

Chromatography is a powerful tool for separating stereoisomers. For derivatives of camphoric acid, both gas and liquid chromatography are employed, often utilizing the principle of forming transient diastereomeric interactions.

Gas Chromatography (GC): Chiral stationary phases (CSPs) are essential for the direct separation of enantiomers by GC. researchgate.net Interestingly, derivatives of camphoric acid itself have been investigated as CSPs. mst.educore.ac.uk Metal-organic frameworks (MOFs) incorporating D-camphoric acid have been successfully used to create capillary columns for high-resolution GC separation of various racemic compounds, demonstrating the excellent chiral recognition ability of the camphor backbone. akjournals.com

High-Performance Liquid Chromatography (HPLC): HPLC with chiral stationary phases is one of the most reliable and widely used methods for determining enantiomeric purity. semanticscholar.org Chiral MOFs based on camphoric acid have also been applied in HPLC to separate racemates. researchgate.net The separation relies on the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times.

Indirect Methods: An alternative approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. uni-heidelberg.de These diastereomers have different physical properties and can be separated on a standard achiral chromatography column. google.com

Table 2: Chromatographic Methods for Chiral Separation

Technique Principle Application Example Reference(s)
Gas Chromatography (GC) Use of a Chiral Stationary Phase (CSP) to create transient diastereomeric complexes with differing volatilities. Separation of racemic alcohols and butanols using a column packed with a d-camphoric acid-based material. mst.educore.ac.uk
Chiral MOF GC A homochiral Metal-Organic Framework containing D-camphoric acid acts as a highly selective CSP. Separation of racemates like mandelic acid and isomers like citral. akjournals.com

Spectroscopic methods provide rapid and accurate measurement of the enantiomeric excess (ee), which quantifies the purity of a chiral sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for ee determination. While enantiomers are indistinguishable in a standard NMR spectrum, the addition of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) can induce chemical shift non-equivalence. wiley-vch.de The CSA, such as quinine (B1679958) or derivatives of amino acids, forms transient diastereomeric complexes with the analyte enantiomers, resulting in separate signals for each. wiley-vch.de The integration of these signals allows for the calculation of the ee. Recently, methods using achiral resolving agents that rely on fast exchange dynamics have also been developed. nih.gov

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. Chiral molecules exhibit unique CD spectra, and the intensity of the signal is directly proportional to the concentration of the enantiomer. Exciton-Coupled Circular Dichroism (ECCD) is a sensitive method that can be used to determine the absolute configuration and ee of chiral analytes, such as carboxylic acids, by observing the characteristic signals that arise upon complexation with a host molecule. nih.gov The solid-state circular dichroism spectra of materials containing camphoric acid can confirm the bulk chirality of a sample. researchgate.net

Conformational Preferences and Dynamics of this compound

The three-dimensional shape and flexibility of this compound are governed by the rigid bicyclic camphor framework and the rotatable bonds of the m-toluidide substituent.

The core camphoric acid structure is conformationally restricted due to its bicyclic nature, which forces the six-membered ring into a rigid boat-like conformation. slideshare.net This rigidity is a hallmark of camphor derivatives and is crucial for their role in asymmetric synthesis, as it creates a well-defined and predictable chiral environment. iupac.org

The formation of an amide bond between one of the carboxylic acid groups of (1R,3S)-camphoric acid and the amino group of m-toluidine (B57737) introduces new conformational possibilities. The key areas of flexibility are:

Rotation around the C3-C(O) bond: There is potential for rotation around the single bond connecting the cyclopentane ring to the carbonyl carbon of the amide.

Amide Bond (C-N) Geometry: The amide bond itself has significant double-bond character, making it planar and restricting rotation. However, it can exist in cis and trans conformations, although the trans form is generally more stable.

Rotation around the N-Aryl bond: The bond connecting the amide nitrogen to the tolyl group (from m-toluidine) is a single bond, allowing for rotation of the aromatic ring relative to the amide plane.

Analysis of Preferred Conformations in Solution and Solid State

Detailed experimental studies, such as X-ray crystallography for the solid state or advanced NMR spectroscopic techniques for solutions, are the primary methods for determining the preferred conformations of a molecule. nih.govmdpi.com For this compound, specific crystallographic or solution-state NMR data that would definitively describe its preferred three-dimensional structure is not present in the surveyed scientific literature.

In the solid state , molecules tend to pack in a way that maximizes stabilizing intermolecular interactions, leading to a single, well-defined conformation. mdpi.com One could hypothesize that the bulky camphor and toluidide groups would arrange to minimize steric hindrance.

In solution , the molecule would likely exist as an equilibrium of different conformers. The relative energies of these conformers would be influenced by interactions with the solvent. x-mol.com The rotation around the single bond connecting the camphor backbone to the amide carbonyl group and the bond between the amide nitrogen and the tolyl ring would be the main sources of conformational flexibility.

Hypothetical Conformational Data:

ParameterSolid State (Hypothetical)Solution State (Hypothetical)
Camphor Ring Conformation Likely a rigid chair-like conformationPredominantly the same rigid conformation
Amide Bond (C-N) Planar, likely transPredominantly trans due to lower steric hindrance
Orientation of Toluidide Ring Fixed to optimize crystal packingFree to rotate, with preferred orientations to minimize steric clash with the camphor moiety

Intramolecular Interactions and Their Influence on Conformation

The conformation of this compound is governed by a variety of intramolecular interactions. These non-covalent interactions, both attractive and repulsive, determine the most stable three-dimensional arrangement of the molecule. anucde.info

Key Intramolecular Interactions:

Steric Hindrance: This is likely the most significant factor. The bulky bicyclic camphor group and the methyl-substituted phenyl ring of the m-toluidide moiety will repel each other. The molecule will adopt a conformation that maximizes the distance between these groups to relieve steric strain.

Dipole-Dipole Interactions: The amide group possesses a significant dipole moment. The orientation of this dipole relative to other polar groups in the molecule will influence the conformational preference.

Hydrogen Bonding (Intramolecular): Depending on the relative orientation of the amide group and the second, unreacted carboxylic acid group of the camphoric acid moiety, the formation of an intramolecular hydrogen bond between the amide N-H or the carboxylic acid O-H and a suitable acceptor atom is a possibility. Such an interaction would significantly stabilize a particular conformation.

Table of Potential Intramolecular Interactions:

Interaction TypeInvolved GroupsExpected Influence on Conformation
Steric Repulsion Camphor skeleton vs. m-toluidide ringMajor determinant, forcing the groups apart.
Dipole-Dipole Amide group vs. Carboxylic acid groupInfluences the relative orientation of the two functional groups.
Intramolecular H-Bond Amide N-H and Carboxylic C=O (or vice-versa)Could lead to a more compact, cyclic-like conformation.

Dynamic Stereochemistry and Conformational Interconversion Barriers

Dynamic stereochemistry deals with the interconversion of stereoisomers, including conformers. unibo.itunibo.it For this compound, the primary dynamic process in solution would be the rotation around single bonds, leading to the interconversion of different conformers.

The energy barriers to these rotations determine the rate of interconversion. A high energy barrier would mean that the conformers interconvert slowly and might even be separable at low temperatures (a phenomenon known as atropisomerism). unibo.it A low barrier would result in rapid interconversion.

The main rotational barriers to consider in this compound would be:

Rotation around the C(camphor)-C(amide) bond: The barrier for this rotation would be influenced by the steric clash between the camphor backbone and the m-toluidide group.

Rotation around the N(amide)-C(tolyl) bond: This rotation would be hindered by the interaction of the tolyl group with the amide carbonyl and the camphor moiety.

Quantitative data on these interconversion barriers for this compound is not available in the literature. Techniques like dynamic NMR (D-NMR) spectroscopy would be required to experimentally determine these values. unibo.it

Hypothetical Energy Barriers for Conformational Interconversion:

Rotational BondEstimated Barrier HeightConsequence
C(camphor)-C(amide)ModeratePotentially slow rotation, leading to a limited set of stable conformers.
N(amide)-C(tolyl)Moderate to HighHindered rotation could lead to distinct atropisomers if the steric bulk is sufficient.

Chemical Reactivity and Derivatization Studies of Dextro Camphoric M Toluidide

Transformations at the Amide Linkage

The amide bond is a robust functional group, yet it can undergo specific transformations under controlled conditions. Its reactivity in dextro-camphoric m-toluidide is central to the derivatization of the molecule.

Hydrolysis Kinetics and Mechanistic Studies

The hydrolysis of amides, cleaving the C-N bond to yield a carboxylic acid and an amine, is a fundamental reaction, though it typically requires forcing conditions such as prolonged heating with aqueous acid or base. masterorganicchemistry.com The mechanism of this process is well-understood and serves as a model for the behavior of this compound.

Basic hydrolysis, on the other hand, involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.org This is generally a slower process for amides compared to other carbonyl derivatives due to the poor leaving group ability of the resulting amide anion. The reaction proceeds through a tetrahedral intermediate, which then collapses to expel the amide anion, which subsequently deprotonates the newly formed carboxylic acid. libretexts.org

Kinetic studies on related N-substituted amides provide insights into the factors influencing the rate of hydrolysis. For instance, studies on the hydrolysis of N-amidomethylsulfonamides have shown that both acid- and base-catalyzed pathways are operative, with the specific mechanism being dependent on the substitution pattern of the amide and sulfonamide nitrogens. rsc.org The steric hindrance imposed by the bulky camphor (B46023) group in this compound is expected to influence the rate of hydrolysis compared to less hindered amides. The planarity of the amide bond can also be a factor, as distortions from planarity have been shown to increase the propensity for hydrolysis. nih.govmdpi.com

Table 1: General Mechanisms for Amide Hydrolysis

Condition Initial Step Key Intermediate Products
AcidicProtonation of carbonyl oxygenProtonated tetrahedral intermediateDextro-camphoric acid and m-toluidinium salt
BasicNucleophilic attack by hydroxideTetrahedral alkoxide intermediateDextro-camphoric acid salt and m-toluidine (B57737)

Reduction and Other Functional Group Manipulations of the Amide

The amide group in this compound can be reduced to the corresponding amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. libretexts.org The reaction proceeds by nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the formation of an aluminum-oxygen bond. Subsequent elimination of an aluminate species leads to an iminium ion, which is then further reduced by another equivalent of hydride to yield the final amine. libretexts.org

Other reagents can also be employed for amide reduction, sometimes offering different selectivity. For example, the use of diisobutylaluminum hydride (DIBAL-H) can, in some cases, lead to the partial reduction of amides to aldehydes, although this is more common for esters. The choice of reducing agent and reaction conditions can be critical in achieving the desired outcome.

Reactivity of the Camphor Skeleton

The bicyclic camphor framework is a relatively saturated and sterically congested system, which generally limits its reactivity. However, specific reactions can be induced at certain positions.

Electrophilic and Nucleophilic Substitutions on the Bicyclic System

Direct electrophilic or nucleophilic substitution on the saturated carbon atoms of the camphor skeleton is challenging due to the lack of activating groups and significant steric hindrance. The lack of enol tautomers in camphoric acid derivatives is attributed to the angle strain in the bicyclic camphor moiety, which further reduces the potential for reactions at the α-position to the carbonyl groups if they were present. acs.org

However, derivatization of the parent d-camphoric acid can introduce reactive sites. For instance, bromination of (+)-camphoric acid can lead to the formation of (-)-bromocamphoric anhydride (B1165640), a key intermediate for further transformations. While these reactions are not directly on this compound, they illustrate the potential for functionalizing the camphor skeleton prior to amide formation.

Ring-Opening and Rearrangement Reactions

The strained bicyclic system of camphor can undergo rearrangement reactions under certain conditions, a classic example being the Wagner-Meerwein rearrangement. wikipedia.org Such rearrangements typically involve the formation of a carbocation intermediate, which then undergoes a 1,2-alkyl shift to relieve ring strain. While there is no specific literature on such reactions for this compound, it is conceivable that under strongly acidic or dehydrating conditions that could promote carbocation formation, skeletal rearrangements might occur.

Ring-opening of the camphor skeleton is also a known process, particularly under oxidative conditions. For example, the oxidation of camphor itself with strong oxidizing agents like nitric acid famously leads to the formation of camphoric acid, the precursor to the title compound. archive.org This indicates that the bicyclic ring system, while robust, is not entirely inert to cleavage under specific and often harsh reaction conditions.

Chemical Modifications of the M-toluidine Aromatic Ring

The m-toluidine portion of the molecule presents an aromatic ring that is amenable to electrophilic substitution reactions. The reactivity and regioselectivity of these substitutions are governed by the existing substituents: the methyl group and the amide linkage.

The amide group is generally considered to be an ortho-, para-directing deactivator for electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl group and the electron-donating character of the nitrogen lone pair. However, in the context of aromatic amides, the amide group is often found to be meta-directing. numberanalytics.com The methyl group is an activating, ortho-, para-directing group. Therefore, the outcome of an electrophilic substitution on the m-toluidine ring of this compound will be a result of the combined directing effects of these two groups.

Considering the positions on the aromatic ring relative to the amide and methyl groups, electrophilic attack would be predicted to occur at the positions ortho and para to the methyl group, and meta to the amide group. The positions ortho to the amide group are sterically hindered by the bulky camphor moiety.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the M-toluidine Ring

Position Relation to -NHCO- Relation to -CH₃ Predicted Reactivity
2ortho-Deactivated, sterically hindered
4paraorthoActivated by methyl, meta to amide
5metaparaActivated by methyl
6ortho-Deactivated, sterically hindered

Common electrophilic substitution reactions that could be performed on the aromatic ring include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The specific conditions for these reactions would need to be carefully chosen to avoid side reactions involving the amide linkage or the camphor skeleton.

Nucleophilic aromatic substitution on the m-toluidine ring is generally not favored unless there are strong electron-withdrawing groups present on the ring, which is not the case in the parent molecule.

Aromatic Substitution Reactions

The m-toluidide portion of the molecule contains an aromatic ring susceptible to electrophilic aromatic substitution (EAS). The directing effects of the substituents on this ring—the amide group and the methyl group—are crucial in predicting the outcome of such reactions.

The amide group (-NHCOR) is known to be an activating, ortho, para-directing group. ucalgary.caopenstax.org Its activating nature stems from the ability of the nitrogen lone pair to donate electron density to the aromatic ring through resonance. However, this effect is moderated because the lone pair also participates in resonance with the adjacent carbonyl group. ucalgary.ca The methyl group (-CH₃) is also an activating, ortho, para-director due to hyperconjugation and weak inductive effects.

In this compound, the positions ortho and para to the strongly activating amide group are the most likely sites for electrophilic attack. The methyl group is at the meta-position relative to the amide. Therefore, the positions C2, C4, and C6 of the toluidine ring are activated. Given the steric bulk of the camphor-amide moiety, substitution at the C4 (para) and C6 (ortho) positions would likely be favored over the more hindered C2 (ortho) position.

Standard electrophilic aromatic substitution reactions that could theoretically be applied include:

Halogenation: Introducing bromine or chlorine using reagents like Br₂/FeBr₃ or Cl₂/AlCl₃ would be expected to yield mono- or di-halogenated products, primarily at the para and/or less hindered ortho positions.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would likely introduce a nitro group (-NO₂) onto the aromatic ring, again favoring the ortho and para positions.

Friedel-Crafts Acylation/Alkylation: These reactions, using an acyl chloride or alkyl halide with a Lewis acid catalyst, could introduce acyl or alkyl groups. The N-aryl amide functionality is generally compatible with these conditions, unlike free anilines which complex with the catalyst. openstax.org

The precise regioselectivity would be a subject for experimental verification, as the interplay between the electronic effects of the two activating groups and the steric hindrance from the bulky camphor substituent would determine the final product distribution.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

Reaction TypeReagentsPredicted Major Product(s)
BrominationBr₂, FeBr₃4-Bromo-Dextro-camphoric m-toluidide, 6-Bromo-Dextro-camphoric m-toluidide
NitrationHNO₃, H₂SO₄4-Nitro-Dextro-camphoric m-toluidide, 6-Nitro-Dextro-camphoric m-toluidide
Friedel-Crafts AcylationCH₃COCl, AlCl₃4-Acetyl-Dextro-camphoric m-toluidide

Derivatization for Tagging or Further Conjugation

Attaching a tag or linker to this compound would enable its use in biological studies or for conjugation to other molecules. The primary sites for such derivatization are the amide N-H bond and the second carboxylic acid group of the camphoric acid moiety (assuming a mono-amide has been formed).

The direct functionalization of an amide N-H bond is challenging due to its low acidity and nucleophilicity. nih.gov However, modern catalytic methods are being developed for the late-stage functionalization of such bonds. nih.gov A more conventional and accessible handle for derivatization is the unreacted carboxylic acid group on the camphor scaffold.

This carboxylic acid can be activated and coupled with a variety of molecules:

Fluorophore/Biotin (B1667282) Tagging: The carboxylic acid could be converted to an activated ester (e.g., using carbodiimides like EDAC or HATU) and then reacted with an amine-functionalized fluorophore (like fluorescein (B123965) cadaverine) or biotin to allow for visualization or affinity purification. nih.govthermofisher.com

Linker Attachment for Conjugation: An amine-containing linker, such as a short polyethylene (B3416737) glycol (PEG) chain with a terminal azide (B81097) or alkyne, could be attached to the carboxylic acid. This would introduce a "click chemistry" handle, allowing for efficient and specific conjugation to proteins, nanoparticles, or other biomolecules bearing a complementary functional group. uconn.edu

Table 2: Potential Derivatization Strategies for Tagging this compound via its Carboxylic Acid Group

Tag/Linker TypeCoupling ChemistryResulting Functionalized Molecule
Fluorescent TagAmide bond formation (e.g., EDAC, NHS)Fluorescently-labeled this compound
Affinity Tag (Biotin)Amide bond formation (e.g., EDAC, NHS)Biotinylated this compound
Click Chemistry HandleAmide bond formation (e.g., EDAC, NHS)Azide- or Alkyne-functionalized this compound

Synthesis of Analogs and Structurally Related this compound Derivatives for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, involving the synthesis and evaluation of a series of related compounds to determine which structural features are critical for biological activity. eurekaselect.com For this compound, SAR studies would involve systematic modifications to its three main components: the camphor scaffold, the m-toluidine ring, and the amide linker.

The synthesis of analogs would likely start from dextro-camphoric acid or its anhydride and various substituted anilines.

Modification of the Aromatic Ring: A library of analogs could be created by replacing m-toluidine with other anilines. This would probe the importance of the position and nature of the substituents on the aromatic ring.

Isomeric Toluidines: Using o-toluidine (B26562) and p-toluidine (B81030) would reveal the impact of the methyl group's position.

Electron-Withdrawing/Donating Groups: Employing anilines with substituents like halogens (e.g., 4-chloroaniline), methoxy (B1213986) groups (e.g., 4-methoxyaniline), or nitro groups (e.g., 4-nitroaniline) would explore the effect of electronic properties on activity.

Modification of the Camphor Scaffold: While more synthetically challenging, modifications to the camphor backbone itself could be explored. For instance, using stereoisomers of camphoric acid (e.g., levo-camphoric acid) would establish the importance of the specific stereochemistry of the camphor unit.

Modification of the Amide Linker: The amide bond could potentially be replaced with other functional groups to create isosteres, such as a sulfonamide or a reversed amide, to investigate the role of the linker in molecular conformation and hydrogen bonding.

The synthesis of these analogs would generally follow a standard amidation protocol: reacting camphoric anhydride with the desired aniline, often with heating or in the presence of a coupling agent if starting from the diacid. researchgate.net

Table 3: Proposed Analogs of this compound for SAR Studies

Modification SiteStarting MaterialsAnalog StructureRationale
Aromatic Ring (Isomer)D-Camphoric anhydride, p-toluidineDextro-camphoric p-toluidideInvestigate positional effects of the methyl group.
Aromatic Ring (Electronics)D-Camphoric anhydride, 4-chloroanilineDextro-camphoric 4-chloroanilideProbe the influence of electron-withdrawing groups.
Aromatic Ring (Electronics)D-Camphoric anhydride, 4-methoxyanilineDextro-camphoric 4-methoxyanilideProbe the influence of electron-donating groups.
Chiral ScaffoldL-Camphoric anhydride, m-toluidineLevo-camphoric m-toluidideDetermine the importance of stereochemistry for activity.

Advanced Analytical Techniques for Comprehensive Characterization of Dextro Camphoric M Toluidide

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of Dextro-camphoric M-toluidide, offering detailed insights into its electronic and vibrational properties, as well as the connectivity of its atoms.

High-resolution NMR spectroscopy would be a primary tool for elucidating the complex structure of this compound. One-dimensional (1D) techniques such as ¹H and ¹³C NMR would provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the m-toluidide moiety and the aliphatic protons of the camphor (B46023) scaffold. The chemical shifts, integration, and multiplicity of these signals would offer initial clues to the structure.

To assemble the complete molecular puzzle, two-dimensional (2D) NMR techniques would be crucial. Correlation Spectroscopy (COSY) experiments would reveal proton-proton coupling networks, allowing for the tracing of the spin systems within the camphor and toluidide fragments. Heteronuclear correlation techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would then be used to link the proton and carbon frameworks. HSQC would identify which protons are directly attached to which carbons, while HMBC would reveal longer-range (2-3 bond) correlations, providing the key connections between the carbonyl groups of the camphor moiety and the nitrogen and aromatic ring of the m-toluidide group, thus confirming the amide linkage.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Functional Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic (m-toluidide) 6.5 - 7.5 110 - 140
Amide N-H 7.5 - 8.5 -
Camphor Aliphatic 0.8 - 2.5 10 - 60
Camphor Methyls 0.8 - 1.2 15 - 25
Carbonyl (Amide) - 160 - 180
Carbonyl (Ketone) - > 200

Note: These are predicted ranges and actual values may vary.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves to identify the functional groups present in this compound. The IR spectrum would be expected to display characteristic absorption bands. A strong band in the region of 1680-1630 cm⁻¹ would be indicative of the amide C=O stretching vibration. The stretching vibration of the N-H bond of the amide would likely appear as a sharp band around 3300 cm⁻¹. Furthermore, the C-H stretching vibrations of the aromatic ring and the aliphatic camphor skeleton would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

Raman spectroscopy would provide complementary information. While the amide carbonyl stretch might be weak, the aromatic ring vibrations of the m-toluidide moiety would be expected to produce strong signals in the Raman spectrum, aiding in the confirmation of this structural component. A comparative analysis of the IR and Raman spectra can help in assigning vibrational modes more definitively.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirmation of the molecular formula (C₁₇H₂₃NO₃).

Tandem mass spectrometry (MS/MS) experiments would involve the selection of the molecular ion (or a protonated/sodiated adduct) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions would provide a roadmap of the molecule's connectivity. Expected fragmentation pathways would include the cleavage of the amide bond, leading to ions corresponding to the dextro-camphoric acid and m-toluidine (B57737) fragments. The fragmentation pattern of the camphor skeleton itself can also yield characteristic ions that would further support the proposed structure.

Given the chiral nature of this compound, arising from the dextro-camphor moiety, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for probing its stereochemistry. leidenuniv.nlnih.gov These methods measure the differential interaction of the molecule with left and right circularly polarized light. jasco-global.comlibretexts.org

CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. jasco-global.comlibretexts.org The resulting CD spectrum would be expected to show distinct Cotton effects, particularly in the region of the carbonyl chromophores' electronic transitions. The sign and magnitude of these Cotton effects are highly sensitive to the stereochemical environment of the chromophores and can be used to confirm the absolute configuration of the camphor portion of the molecule. Studies on other camphor derivatives have shown that substituents can have a significant impact on the observed CD and ORD data. rsc.org

ORD, the measurement of the optical rotation as a function of wavelength, provides complementary information. leidenuniv.nlnih.gov The shape of the ORD curve, particularly in the vicinity of an absorption band (a phenomenon known as the Cotton effect), is characteristic of the molecule's stereochemistry.

X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration

Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, obtaining a suitable single crystal would allow for an unambiguous determination of its solid-state conformation and the absolute stereochemistry of the camphor backbone. The resulting crystal structure would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amide group. In the absence of a single crystal, Powder X-ray Diffraction (PXRD) could be used to characterize the material's crystallinity and phase purity. nih.gov

Hyphenated Chromatographic Techniques for Purity and Mixture Analysis

To assess the purity of a this compound sample and to analyze it within complex mixtures, hyphenated chromatographic techniques are employed. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV-Vis or mass spectrometer (LC-MS), would be the method of choice. An HPLC method would be developed to separate the target compound from any starting materials, byproducts, or degradation products. The use of a chiral stationary phase in HPLC could also be explored to confirm the enantiomeric purity of the compound. LC-MS would combine the separation power of HPLC with the detection and identification capabilities of mass spectrometry, allowing for the confident identification of the main peak as this compound and the characterization of any impurities.

Table 2: Summary of Analytical Techniques and Their Applications

Technique Information Obtained
NMR (1D & 2D) Atomic connectivity, molecular skeleton
IR & Raman Functional group identification
Mass Spectrometry Molecular weight, fragmentation pattern
CD & ORD Stereochemistry, absolute configuration
X-ray Diffraction Solid-state structure, absolute configuration

Chiral High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS)

Chiral High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation and quantification of enantiomers and diastereomers. For this compound, which possesses stereocenters derived from the dextro-camphoric acid moiety, chiral HPLC would be the definitive method to determine its enantiomeric purity.

The methodology involves using a chiral stationary phase (CSP) within the HPLC column. The CSP creates a chiral environment where the two enantiomers of a racemic mixture (or any impurities) can interact differently, leading to different retention times and, thus, separation. The selection of the appropriate CSP is critical and would be determined empirically by screening various types of chiral columns (e.g., polysaccharide-based, protein-based, or cyclodextrin-based).

Coupling with Detectors:

Diode Array Detection (DAD): A DAD detector would provide ultraviolet-visible (UV-Vis) spectra for the separated components. This is useful for quantifying the this compound and any UV-active impurities. The purity assessment would be based on the relative peak areas in the chromatogram.

Mass Spectrometry (MS): Coupling the chiral HPLC system to a mass spectrometer provides mass-to-charge ratio (m/z) information for each eluting peak. This offers a higher degree of confidence in peak identification. The molecular weight of this compound (C17H23NO3) is 289.37 g/mol , and the MS detector would confirm the presence of this molecular ion, aiding in distinguishing it from structurally related impurities.

Expected Research Findings:

A successful chiral HPLC method would yield a chromatogram showing a primary peak corresponding to this compound with a specific retention time. The presence of any other stereoisomers or impurities would be indicated by separate peaks at different retention times. The integration of these peaks would allow for the calculation of the enantiomeric excess (e.e.) or diastereomeric excess (d.e.), providing a quantitative measure of the compound's stereochemical purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While this compound itself may have limited volatility, GC-MS analysis can be employed following a derivatization step to convert it into a more volatile analogue.

Derivatization:

Derivatization is a chemical modification of the analyte to enhance its volatility and thermal stability for GC analysis. For this compound, which contains a carboxylic acid amide functional group, silylation is a common derivatization technique. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) could be used to replace the active hydrogen on the nitrogen atom with a trimethylsilyl (B98337) (TMS) group, thereby increasing its volatility.

Analytical Process:

The derivatized sample would be injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the compound, allowing for its identification by comparison to mass spectral libraries or through manual interpretation.

Expected Research Findings:

A GC-MS analysis of derivatized this compound would produce a total ion chromatogram (TIC) with a peak at a specific retention time corresponding to the TMS-derivative. The mass spectrum of this peak would show a molecular ion corresponding to the derivatized compound and a characteristic fragmentation pattern that could be used to confirm its structure. This technique is particularly useful for identifying and quantifying volatile impurities that may be present from the synthesis of this compound.

Thermal Analysis for Conformational Transitions and Stability Assessment

Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature. For this compound, techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would provide critical information about its thermal stability, melting point, and potential polymorphic or conformational transitions.

Differential Scanning Calorimetry (DSC):

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram of this compound would reveal its melting point as a sharp endothermic peak. The presence of multiple peaks could indicate the existence of different polymorphic forms or the presence of impurities. Glass transitions, which are characteristic of amorphous solids, would appear as a step-like change in the baseline of the DSC curve.

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature. A TGA curve for this compound would show the temperature at which the compound begins to decompose. This is crucial for determining its thermal stability and identifying appropriate storage and handling conditions. The TGA data can also indicate the presence of residual solvents or water if a mass loss is observed at lower temperatures.

Expected Research Findings:

The results from DSC and TGA would provide a thermal profile for this compound. The DSC would accurately determine its melting point and provide insights into its solid-state properties, such as crystallinity and polymorphism. The TGA would establish the upper-temperature limit for its stability before thermal decomposition occurs. Together, these techniques are vital for quality control and for understanding the material's behavior under thermal stress.

Theoretical and Computational Chemistry Approaches to Dextro Camphoric M Toluidide

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation (or approximations of it) to provide detailed information about molecular orbitals, charge distribution, and bonding characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. mdpi.com For Dextro-camphoric M-toluidide, DFT is employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. By iteratively calculating the forces on each atom and minimizing the total energy of the molecule, DFT can predict equilibrium bond lengths, bond angles, and dihedral angles.

The selection of an appropriate functional and basis set is crucial for the accuracy of DFT calculations. mdpi.com Functionals like B3LYP or M06-2X, combined with basis sets such as 6-31G(d,p) or larger, are commonly used for organic molecules to achieve reliable results. The optimized geometry represents the lowest energy structure on the potential energy surface and serves as the foundation for calculating other molecular properties.

Below is a representative table of optimized geometric parameters for a key amide linkage in this compound, as would be predicted by DFT calculations.

ParameterBond/AnglePredicted Value
Bond LengthC-N (amide)1.35 Å
Bond LengthC=O (amide)1.24 Å
Bond AngleO-C-N (amide)122.5°
Dihedral AngleC-N-Cα-Cβ175.0°

Note: The data in this table is illustrative of typical DFT calculation results and is not derived from experimental measurements of this compound.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. nih.gov While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) can provide highly accurate energies. researchgate.net For a flexible molecule like this compound, which possesses multiple rotatable bonds, ab initio calculations are invaluable for exploring its conformational energy landscape.

The following table presents hypothetical relative energies for different conformers of this compound, illustrating the kind of data generated from ab initio calculations.

ConformerRelative Energy (kcal/mol)Boltzmann Population (%)
1 (Global Minimum)0.0075.3
20.8518.1
31.505.5
42.501.1

Note: The data in this table is hypothetical and serves to exemplify the output of ab initio conformational analysis.

Molecular Dynamics Simulations for Solution Behavior and Flexibility

While quantum chemical calculations are excellent for describing the properties of a single molecule in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly in a condensed phase like a solution. MD simulations model the movements of atoms and molecules based on a classical force field, which describes the potential energy of the system as a function of its atomic coordinates.

For this compound, an MD simulation would involve placing the molecule in a box of solvent molecules (e.g., water or an organic solvent) and solving Newton's equations of motion for every atom in the system. This allows for the observation of how the molecule's conformation changes over time and how it interacts with the surrounding solvent molecules. nih.gov Such simulations can provide insights into the molecule's flexibility, solvation structure, and dynamic behavior, which are crucial for understanding its properties in a real-world environment. A molecular dynamics investigation has been conducted on m-toluidine (B57737), a component of the title compound, to study its properties in a supercooled liquid state. researchgate.net

Prediction of Spectroscopic Properties from Computational Models

Computational models, particularly those based on DFT, can accurately predict various spectroscopic properties of molecules. rsc.org By calculating the second derivatives of the energy with respect to atomic displacements, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. mdpi.com These predicted spectra can be compared with experimental data to confirm the structure of the synthesized molecule.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and spin-spin coupling constants can be calculated by determining the magnetic shielding of each nucleus in the presence of an external magnetic field. mdpi.com Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy.

The table below shows a hypothetical comparison between computationally predicted and experimental vibrational frequencies for this compound.

Vibrational ModePredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C=O stretch (amide)16851680
N-H bend (amide)15501545
C-H stretch (aromatic)30503045
C-H stretch (aliphatic)29802975

Note: This data is for illustrative purposes to show the correlation between predicted and experimental spectroscopic data.

In Silico Design Principles for Novel Camphoric M-toluidide Derivatives

The insights gained from computational studies of this compound can be leveraged for the in silico design of novel derivatives with tailored properties. nih.govresearchgate.net By making systematic modifications to the parent structure—such as adding or changing functional groups—and then computationally screening the resulting virtual compounds, researchers can prioritize synthetic efforts on the most promising candidates.

For example, if the goal is to design a derivative with enhanced solubility, computational models can predict solvation free energies. If a derivative with a specific electronic property is desired, DFT can be used to calculate molecular orbital energies and the electrostatic potential surface. This rational design approach can significantly accelerate the discovery and development of new molecules with improved characteristics. mdpi.com

Applications of Dextro Camphoric M Toluidide in Asymmetric Synthesis

Dextro-camphoric M-toluidide as a Chiral Auxiliary

Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. Camphor-based auxiliaries are widely used due to their rigid bicyclic structure, which provides a well-defined steric environment to bias the approach of reagents to a prochiral center.

In a typical application, a chiral auxiliary is first attached to a carboxylic acid derivative to form an amide. Deprotonation of the α-carbon then generates a chiral enolate. The bulky chiral auxiliary blocks one face of the enolate, forcing an incoming electrophile (such as an alkyl halide) to approach from the less hindered face. This results in the preferential formation of one diastereomer of the alkylated product. Subsequent removal of the auxiliary yields an enantioenriched α-substituted carboxylic acid. While this is a common strategy, specific examples employing this compound are not reported.

Chiral auxiliaries are also instrumental in controlling the stereochemistry of aldol reactions. Similar to alkylation, a chiral enolate is formed from an amide bearing the auxiliary. The reaction of this enolate with an aldehyde proceeds through a cyclic transition state, where the stereochemistry is dictated by the orientation of the substituents on the chiral auxiliary. This leads to the formation of diastereomerically enriched β-hydroxy carbonyl compounds. The specific efficacy of this compound in this capacity has not been documented.

In asymmetric Diels-Alder reactions, a chiral auxiliary can be attached to the dienophile. The auxiliary's steric and electronic properties influence the facial selectivity of the cycloaddition, leading to the formation of one enantiomer of the cyclic product in excess. Camphor-derived auxiliaries have been shown to be effective in this role; however, there is no specific data available for this compound.

Other carbon-carbon bond-forming reactions can also be rendered asymmetric through the use of chiral auxiliaries. For instance, in cyclopropanation reactions, a chiral auxiliary attached to an α,β-unsaturated carbonyl compound can direct the addition of a carbene to one of the two diastereotopic faces of the double bond. This would result in the formation of a cyclopropane ring with a controlled stereochemistry. The application of this compound in such reactions remains unexplored in the available literature.

While chiral auxiliaries are typically used in stoichiometric amounts, they can also serve as precursors for the synthesis of chiral ligands used in catalytic asymmetric reactions. For carbon-oxygen bond formations like epoxidation, a metal catalyst bearing a chiral ligand derived from a camphor (B46023) scaffold could potentially transfer an oxygen atom to a prochiral olefin with high enantioselectivity. However, there are no reports of this compound being used for this purpose.

Development of Ligands and Catalysts Derived from this compound

The structural framework of a chiral auxiliary can be modified to create chiral ligands for asymmetric catalysis. These ligands can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of transformations, such as hydrogenations, hydrosilylations, and cross-coupling reactions. The development of ligands and catalysts specifically derived from this compound has not been described in the scientific literature.

Design Principles for Chiral Ligands

The design of effective chiral ligands is guided by several key principles to maximize stereoselectivity. These principles focus on creating a well-defined and sterically demanding chiral environment around the metal center.

Rigidity and Conformational Control: A rigid ligand backbone is crucial for effective chirality transfer. Rigidity reduces the number of possible conformations of the catalyst-substrate complex, leading to a more predictable and selective reaction. The bicyclic structure of the camphor backbone in this compound would provide a rigid scaffold.

Steric Hindrance: Bulky substituents strategically placed on the ligand can create a chiral pocket that sterically blocks one of the possible approaches of the substrate to the metal center. The m-toluidide group in this compound would contribute to the steric environment. The position of the methyl group on the toluidine ring could influence the shape and effectiveness of this chiral pocket.

Electronic Effects: The electronic properties of the ligand can influence the reactivity and selectivity of the metal catalyst. The amide linkage and the aromatic ring of the m-toluidide moiety can modulate the electron density at the metal center, thereby affecting its catalytic activity.

Chelation: Ligands that can form a chelate ring with the metal atom are often more stable and effective. While this compound is a monodentate ligand through its potential coordination sites (the carbonyl oxygen or the nitrogen atom), modifications to incorporate a second coordinating group could transform it into a bidentate ligand, enhancing its catalytic potential.

A hypothetical design for a bidentate ligand derived from this compound might involve the introduction of a donor atom, such as phosphorus or another nitrogen, onto the toluidine ring or the camphor scaffold.

Evaluation in Metal-Catalyzed Asymmetric Transformations

The performance of a chiral ligand is evaluated by its effectiveness in various metal-catalyzed asymmetric reactions. These reactions are fundamental in organic synthesis for the production of enantiomerically pure compounds.

Asymmetric TransformationPotential Metal CatalystDesired Outcome
Asymmetric HydrogenationRhodium, Ruthenium, IridiumEnantioselective reduction of prochiral olefins or ketones.
Asymmetric Aldol ReactionLewis Acids (e.g., Ti, Sn)Enantioselective formation of β-hydroxy carbonyl compounds.
Asymmetric Diels-Alder ReactionCopper, Lewis AcidsEnantioselective formation of chiral cyclic compounds.
Asymmetric Allylic AlkylationPalladiumEnantioselective formation of C-C bonds.

The evaluation of this compound as a ligand in these transformations would involve synthesizing the corresponding metal complexes and studying their catalytic activity and enantioselectivity. The enantiomeric excess (ee) of the product would be the primary measure of the ligand's effectiveness.

Role in Chiral Resolution and Separation Methodologies

Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers. This can be achieved by converting the enantiomers into diastereomers, which have different physical properties and can be separated by conventional methods like crystallization or chromatography.

This compound, being an amide derivative of a chiral acid, could theoretically be used as a chiral resolving agent for racemic mixtures of acids or alcohols. The process would involve the formation of diastereomeric salts or esters.

Hypothetical Chiral Resolution Process:

Reaction: A racemic mixture of a chiral acid is reacted with this compound. This would result in the formation of two diastereomeric amides.

Separation: The resulting diastereomers would have different physical properties, such as solubility. This difference would allow for their separation by fractional crystallization.

Hydrolysis: Once separated, the individual diastereomeric amides would be hydrolyzed to regenerate the enantiomerically pure acids and the original this compound resolving agent.

StepDescriptionKey Principle
1. Diastereomer FormationReaction of the racemic analyte with the chiral resolving agent.Enantiomers react with a chiral compound to form diastereomers.
2. SeparationSeparation of the diastereomers based on their different physical properties.Diastereomers have different melting points, boiling points, and solubilities.
3. RegenerationCleavage of the diastereomers to obtain the pure enantiomers and recover the resolving agent.The original chiral compounds are recovered without racemization.

The effectiveness of this compound as a resolving agent would depend on the difference in the physical properties of the diastereomers formed and the ease of their separation and subsequent hydrolysis.

Conclusion and Future Research Directions

Synthesis and Stereochemical Control of Dextro-camphoric M-toluidide: Current State

The synthesis of this compound involves the formation of an amide bond between the carboxylic acid groups of dextro-camphoric acid and the amino group of m-toluidine (B57737). The primary challenge in this synthesis is the control of stereochemistry. Dextro-camphoric acid, a derivative of camphor (B46023), is a chiral starting material, which provides a foundational stereochemical advantage. researchgate.net The goal is to form the amide without racemization, preserving the enantiomeric purity of the final product.

Standard methods for amide bond formation can be employed, such as the use of coupling reagents. These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine.

Table 1: Common Coupling Reagents for Amide Synthesis

Coupling Reagent Category Examples Key Features
Carbodiimides DCC, EDCI, DIC Common and mild reagents for amide condensation.
Uronium Salts HATU, HBTU, HCTU Often used to minimize racemization.

The choice of solvent, temperature, and reaction time are critical parameters that must be optimized to achieve high yields and maintain stereochemical integrity. While specific literature on the synthesis of this compound is not extensively detailed, the principles of asymmetric synthesis using chiral building blocks are well-established. researchgate.net

Emerging Methodologies in Chiral Amide Chemistry and Their Relevance

The field of chiral amide synthesis is continually evolving, with new methodologies offering improved efficiency and stereoselectivity. rsc.org These advancements are highly relevant to the synthesis of compounds like this compound.

Another significant development is the one-pot, stereoretentive amidation of alcohols. chemistryviews.org While Dextro-camphoric acid is a carboxylic acid, this methodology highlights the growing interest in direct transformations that preserve the stereochemistry of the starting material. chemistryviews.org Such innovative approaches could be adapted for carboxylic acid derivatives in the future.

Racemization-free coupling reagents are also a key area of advancement, providing greener alternatives for the asymmetric synthesis of chiral amides. rsc.org

Unexplored Applications and Research Opportunities for Camphoric Amide Derivatives

Camphor and its derivatives have a rich history in organic synthesis and have been utilized as chiral starting materials for the synthesis of natural products. researchgate.net Camphoric acid itself is a versatile compound with various research applications. The derivatives of camphor have shown a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. researchgate.net

Specifically, camphoric acid-based derivatives have been investigated for several therapeutic applications:

Antiviral Activity: Nitrogen-containing heterocyclic derivatives of (+)-camphoric acid have been synthesized and tested for their antiviral activity against viruses such as SARS-CoV-2 and H1N1 influenza. nih.govscienceopen.com This suggests that this compound and similar amide derivatives could be promising candidates for antiviral drug discovery.

Antifungal and Antimicrobial Activity: Novel camphoric-acid-based acylhydrazone derivatives have demonstrated significant growth inhibition of various fungi. researchgate.net The biocidal efficacy of amide derivatives of camphor has been noted to be higher than their ester analogues. researchgate.net

Pharmaceutical Scaffolds: The rigid bicyclic structure of camphor provides a well-defined three-dimensional framework. This makes it an excellent scaffold for designing molecules that can interact with specific biological targets.

The potential applications for this compound and other camphoric amide derivatives remain largely unexplored. Further research could focus on synthesizing a library of these compounds and screening them for a wide range of biological activities.

Table 2: Potential Research Areas for Camphoric Amide Derivatives

Research Area Potential Application Rationale
Medicinal Chemistry Development of new antiviral, antifungal, or anticancer agents. Based on the observed biological activities of other camphor derivatives. researchgate.netnih.govscienceopen.com
Materials Science Creation of novel chiral polymers or liquid crystals. The rigid and chiral nature of the camphor backbone can impart unique properties to materials.

Challenges and Prospects in Advancing Stereocontrolled Chemical Synthesis

While significant progress has been made, challenges in stereocontrolled chemical synthesis remain. rijournals.comresearchgate.net Achieving high levels of stereoselectivity, especially on a large scale, can be difficult. rijournals.com The complexity of molecular structures and the need for high purity in applications like pharmaceuticals present ongoing hurdles. rijournals.comresearchgate.net

Computational methods, such as Density Functional Theory (DFT) and molecular modeling, are becoming increasingly important in predicting stereochemical outcomes and designing new chiral catalysts. researchgate.net These tools can help to understand reaction mechanisms and optimize conditions for desired stereoisomers.

The future of stereocontrolled synthesis lies in the development of more efficient and selective catalysts, the use of computational tools for predictive modeling, and the exploration of novel synthetic strategies. The shift from substrate-controlled to reagent-controlled synthesis represents a new era in organic chemistry, enabling the creation of complex chiral molecules with greater precision. mit.edu

For this compound, the prospects for advancing its synthesis are tied to these broader developments. The application of new catalytic systems and a deeper understanding of the reaction mechanisms will be key to unlocking the full potential of this and other chiral camphoric amide derivatives.

Q & A

Q. How to ensure ethical compliance when using animal models to study this compound toxicity?

  • Methodological Answer : Adhere to ARRIVE guidelines for experimental design and reporting. Use the minimum sample size required for statistical power, determined via a priori power analysis. Include humane endpoints (e.g., weight loss >20%) and obtain approval from institutional animal care committees. Publish negative results to avoid publication bias .

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